2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane

Description

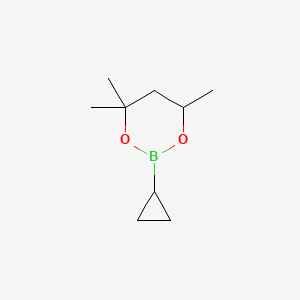

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a six-membered dioxaborinane ring substituted with a cyclopropyl group at the 2-position and methyl groups at the 4,4,6-positions. This structural arrangement imparts unique steric and electronic properties, making it relevant in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings.

These analogs are commercially available (Kanto Reagents) with purities exceeding 95.0% (GC) and are utilized in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-7-6-9(2,3)12-10(11-7)8-4-5-8/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMVEQYGZUBPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223365 | |

| Record name | 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-30-1 | |

| Record name | 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

One of the most reliable and frequently employed methods for preparing 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method couples cyclopropyl-containing organoboron compounds with aryl or heteroaryl halides.

- A reaction vial is charged with a bromo-substituted precursor (e.g., a bromopyrazole derivative).

- The cyclopropyl boronate ester (such as 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) is added as a 0.2 M solution in 1,4-dioxane.

- Potassium carbonate solution (1.0 M in water) serves as the base.

- A palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct is added in catalytic amounts.

- The mixture is purged with nitrogen to maintain an inert atmosphere and heated at 80 °C for approximately 4 hours.

- After reaction completion, the mixture is diluted with ethyl acetate, washed with aqueous sodium hydroxide and brine, and concentrated.

- The crude product is purified by preparative HPLC or column chromatography to yield the desired cyclopropyl-dioxaborinane derivative with good purity.

| Parameter | Details |

|---|---|

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]PdCl2·CH2Cl2 |

| Base | Potassium carbonate (1.0 M aqueous solution) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Atmosphere | Nitrogen (inert) |

| Purification | Preparative HPLC or silica gel chromatography |

| Typical Yield | Moderate to good (varies, e.g., 55-69%) |

This method is versatile and applicable to a variety of cyclopropyl-substituted boronate esters and aryl halides, enabling the synthesis of complex derivatives with high regio- and chemoselectivity.

Hydroboronation and Boronate Ester Formation

Another approach involves hydroboronation of alkenes or cyclopropyl-substituted olefins with boron reagents to form the dioxaborinane ring system. This method is less direct but can be used for preparing organoboron intermediates that are further functionalized.

- The reaction involves the addition of boron hydrides or substituted boranes to alkenes under controlled conditions.

- Subsequent ring closure with diols forms the 1,3,2-dioxaborinane ring.

- This method requires careful control of reaction conditions to avoid side reactions such as over-reduction or polymerization.

While specific literature on hydroboronation directly yielding this compound is limited, related patents describe processes for similar organoboron compounds via hydroboronation.

Thermal Cycloaddition Approaches

Recent research has demonstrated the synthesis of borylated cyclopropyl and cyclobutyl compounds via thermal [2 + 2]-cycloaddition reactions involving vinyl boronates and keteniminium salts.

- These reactions proceed under reflux in solvents like dichloroethane over extended periods (e.g., 12 hours).

- The presence of cyclopropyl rings in substrates is tolerated, allowing for the formation of cyclopropyl-containing boronate esters.

- This approach is useful for constructing complex cyclic boronates but may require multistep synthesis of starting materials.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Cyclopropyl boronate ester, aryl bromide, Pd catalyst, K2CO3, 1,4-dioxane, 80 °C, inert atmosphere | High selectivity, moderate to good yields, scalable | Requires expensive catalysts, inert atmosphere needed |

| Hydroboronation + Ring Closure | Alkenes, boron hydrides, diols | Direct formation of boronate ring | Less specific, potential side reactions |

| Thermal [2 + 2]-Cycloaddition | Vinyl boronates, keteniminium salts, refluxing dichloroethane | Enables complex cyclic structures | Long reaction times, substrate specificity |

Research Findings and Notes

- The palladium-catalyzed Suzuki-Miyaura coupling remains the most practical and widely used method for synthesizing this compound derivatives due to its versatility and efficiency.

- The reaction conditions are optimized to maintain the integrity of the boronate ester and cyclopropyl group, which can be sensitive to hydrolysis and heat.

- Thermal cycloaddition methods offer innovative routes to related borylated cyclopropyl compounds but require careful substrate design and optimization.

- Hydroboronation methods are foundational but less commonly applied directly to this specific compound.

- Purification typically involves chromatographic techniques under inert conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Various boron-containing derivatives.

Substitution: Compounds with different functional groups replacing the boron atom.

Scientific Research Applications

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane with two structurally related compounds from the Kanto Reagents catalog:

Substituent Effects on Reactivity and Stability

- Cyclopropyl Substituent : The strained cyclopropyl ring in This compound may increase its reactivity in cross-coupling reactions due to ring strain, but it could also reduce thermal stability compared to aromatic analogs. The steric bulk of the cyclopropyl group may hinder transmetallation steps in catalytic cycles .

- Aromatic Substituents : In 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)methoxybenzene , the methoxy group enhances solubility in polar solvents and stabilizes the boron center through resonance effects. Conversely, 3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)methylbenzene lacks strong electron-donating/withdrawing groups, leading to intermediate reactivity .

Biological Activity

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula CHBO. This compound has garnered attention in various fields due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Characteristics:

- Molecular Weight: 168.04 g/mol

- CAS Number: 1310405-30-1

- Structural Formula:

This compound features a dioxaborinane ring which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating diverse chemical transformations. This coordination capability enhances its utility in organic synthesis and potential therapeutic applications.

Drug Development

Research indicates that this compound may serve as a building block for biologically active molecules. It has been studied for:

- Drug Delivery Systems: Its unique structure allows for modification and functionalization that can enhance drug solubility and bioavailability.

- Pharmaceutical Development: Investigations are ongoing to explore its efficacy as a precursor in synthesizing new pharmaceuticals targeting various diseases.

Case Studies

- Anticancer Activity:

- Antiviral Properties:

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique advantages:

| Compound Name | Molecular Weight | Notable Activity |

|---|---|---|

| This compound | 168.04 g/mol | Anticancer and antiviral potential |

| Cyclopropylboronic acid pinacol ester | 168.04 g/mol | Used in Suzuki-Miyaura coupling |

| 4,4,6-Trimethyl-1,3,2-dioxaborinane | 168.04 g/mol | Versatile reagent in organic synthesis |

Synthesis and Production

The synthesis of this compound typically involves the reaction of cyclopropylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. This method ensures high yield and purity essential for biological applications.

Q & A

Q. What environmental fate studies are required to evaluate the atmospheric persistence of this compound?

- Methodological Answer : Simulate tropospheric degradation using smog chambers with OH radical sources. Quantify reaction products via GC-MS and assess ecotoxicity using Daphnia magna bioassays .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Standardize referencing protocols (e.g., internal TMS vs. solvent peaks). Compare solvent-induced shifts using principal component analysis (PCA). Publish raw data with metadata (temperature, concentration) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.